Pregna-1,4-diene-11-ol-3,20-dione
Description
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Structure
3D Structure
Properties
CAS No. |
4224-37-7 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h8-10,15-19,24H,4-7,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
XYVVSFGOAQGVRE-ATWVFEABSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Synonyms |
delta-HOP pregna-1,4-diene-11-ol-3,20-dione |
Origin of Product |
United States |
Contextualization Within Pregnane Derived Steroids
Pregna-1,4-diene-11-ol-3,20-dione belongs to the large and vital class of pregnane (B1235032) steroids. The pregnane skeleton is a 21-carbon steroid framework that forms the backbone for numerous essential endogenous hormones, including progestogens and corticosteroids. The nomenclature "pregna" signifies this 21-carbon core structure.
The specific name "this compound" precisely describes its molecular architecture:
Pregna : Indicates the C21 steroid skeleton.
-1,4-diene : Refers to the presence of double bonds between carbons 1 and 2, and between carbons 4 and 5 in the A-ring of the steroid nucleus.
-11-ol : Denotes a hydroxyl (-OH) group at the 11th carbon position.
-3,20-dione : Indicates ketone (=O) groups at the 3rd and 20th carbon positions.
This compound is a derivative of the naturally occurring glucocorticoid, cortisol (hydrocortisone). The introduction of a double bond between carbons 1 and 2 is a key structural modification that significantly enhances its glucocorticoid (anti-inflammatory) activity while reducing its mineralocorticoid (salt-retaining) effects compared to its parent compound, cortisol. wikipedia.orgnih.gov
Significance in Endogenous and Synthetic Steroid Pathways
While Pregna-1,4-diene-11-ol-3,20-dione is a synthetic steroid, its origins and metabolic relationships are deeply intertwined with endogenous steroid pathways. It is not a naturally occurring hormone in humans. wikipedia.org Instead, its significance lies in its role as a powerful therapeutic agent and its synthesis, which often leverages biological systems.
The primary route to obtaining this compound is through the metabolism of its prodrug, Prednisone (B1679067) . wikipedia.org Prednisone is structurally similar, with the only difference being a ketone group at the 11-position instead of a hydroxyl group. In the liver, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) rapidly converts prednisone to the active prednisolone (B192156). pharmgkb.orgbestlifeonline.com
The synthesis of both prednisone and prednisolone marked a significant milestone in pharmaceutical chemistry, showcasing the power of microbial biotransformation. Researchers discovered that the bacterium Corynebacterium simplex could efficiently introduce the 1,2-dehydrogenation into the steroid nucleus of cortisone (B1669442) and hydrocortisone (B1673445) to produce prednisone and prednisolone, respectively. wikipedia.orgnih.gov This microbiological oxidation was a crucial step that made the large-scale, commercially viable production of these potent anti-inflammatory agents possible. wikipedia.orginvent.org
The metabolism of prednisolone itself involves several pathways, including reduction of the C20 ketone and hydroxylation, leading to various metabolites that are eventually excreted. drugbank.compharmgkb.org
Overview of Research Trajectories on Pregna 1,4 Diene 11 Ol 3,20 Dione and Its Analogs
Total Chemical Synthesis Approaches for this compound
While total synthesis of complex steroids like this compound is possible, it is often a lengthy and low-yielding process, making it less economically viable for large-scale production. These routes typically involve the construction of the steroidal backbone from simple, acyclic precursors, a process that requires numerous steps and careful control of stereochemistry. Due to these challenges, industrial production heavily relies on more efficient semi-synthetic methods.
Semi-Synthetic Routes from Precursors of this compound
Semi-synthetic strategies are the cornerstone of producing this compound and related corticosteroids. These methods start from readily available steroid precursors, which are then chemically or microbiologically modified.
Utilization of Androstane Derivatives (e.g., 9α-hydroxyandrostenedione)
Androstane derivatives, particularly 9α-hydroxyandrostenedione, serve as crucial starting materials for the synthesis of various corticosteroids. researchgate.net This precursor, often derived from the bio-oxidative degradation of phytosterols, can be efficiently converted to key intermediates. researchgate.net For instance, an efficient synthesis of 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione has been developed from 9α-hydroxyandrostenedione. researchgate.net The process involves the creation of its Δ9-analog, followed by a series of reactions to build the pregnane (B1235032) side chain. researchgate.net Another important intermediate, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631), a precursor for dexamethasone and other halogenated corticosteroids, can be synthesized from 9α-hydroxyandrostenedione in a high-yield procedure. researchgate.net
A key transformation in these synthetic pathways is the introduction of the 1,2-double bond to form the characteristic 1,4-diene system of the A ring. This can be achieved through both chemical and microbiological methods. researchgate.netbenthamdirect.com
Transformations from Pregnane Skeletons
Existing pregnane skeletons are common starting points for creating more complex derivatives. For example, the synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione, a useful intermediate for prednisolone, can be achieved from 21-hydroxy-20-methylpregna-1,4-dien-3-one, which is a biodegradation product of cholesterol. researchgate.net
Furthermore, microbiological transformations are widely employed. For instance, the 1(2)-dehydrogenation of pregna-4,16-diene-3,20-dione can be carried out using actinobacterial cells like Nocardioides simplex. researchgate.netbenthamdirect.com This highlights the integration of biocatalysis in steroid synthesis to achieve specific and efficient modifications.
Derivatization of Progesterone (B1679170) and Hydroxyprogesterone (B1663944) Analogs
Progesterone and its hydroxylated analogs are fundamental precursors in the synthesis of a wide array of corticosteroids. Progesterone can be converted to 9β,10α-pregnane-5,7-diene-3,20-dione diethylenediacetal through a sequence of reactions including carbonyl protection, oxidation, hydrazonation, dehydrozonation, and photochemical treatment. google.com This intermediate can then be deprotected and rearranged to yield 9β,10α-pregna-4,6-diene-3,20-dione. google.comgoogle.com
The reactivity of the hydroxyl groups in hydroxyprogesterone analogs allows for various derivatizations. For example, the study of the relationship between 17α-hydroxylation and 20-oxidation-reduction of progesterone in yeast strains has provided insights into the bioconversion pathways leading to key metabolites like 17α-hydroxyprogesterone and 17α,20(α,β)-dihydroxypregn-4-ene-3-ones. researchgate.net
Stereoselective Synthesis of this compound and Chiral Control
The biological activity of corticosteroids is highly dependent on their stereochemistry. Therefore, achieving stereoselective synthesis and maintaining chiral control throughout the synthetic process is paramount. The introduction of substituents at specific stereocenters, such as the 11-hydroxyl group or the 16-methyl group, requires precise chemical methods. researchgate.netnih.gov
For example, the synthesis of 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione from 9α-hydroxyandrostenedione demonstrates the development of efficient routes to control the stereochemistry at C-16 and C-17. researchgate.net The use of chiral auxiliaries, stereoselective catalysts, and enzymatic resolutions are common strategies to ensure the desired stereoisomer is obtained.
Strategic Functionalization and Substituent Introduction on the this compound Scaffold
The pregna-1,4-diene-3,20-dione scaffold is a versatile template for introducing a variety of functional groups to modulate biological activity. Halogenation, particularly at the 9α position with fluorine, is a common modification that enhances glucocorticoid activity. nih.gov Other strategic functionalizations include the introduction of hydroxyl groups at C-17 and C-21, and methyl groups at C-6 or C-16. nih.govcphi-online.com
For instance, the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves the construction of the pregnane side chain and the introduction of an acetoxy group at C-21. researchgate.net Similarly, derivatives with chloro substituents at the 9 and 21 positions have been synthesized. epa.govuni.lu The introduction of a 16α,17α-acetonide group, as seen in triamcinolone acetonide, is another example of strategic functionalization to enhance potency. wikipedia.org
Introduction of Double Bonds (e.g., Δ1,2, Δ4,5, Δ9,11, Δ16,17)
The introduction of unsaturation at specific positions in the steroid nucleus is a powerful strategy for modifying the biological properties of corticosteroids. The Δ1,2 and Δ4,5 double bonds are particularly significant.
Δ1,2-Dehydrogenation: The conversion of a 1,2-saturated 3-keto steroid to its corresponding Δ1,2-dehydro derivative is a critical step in the synthesis of potent anti-inflammatory agents like prednisolone from hydrocortisone (B1673445). nih.gov This transformation enhances the anti-inflammatory effects and can reduce certain side effects. nih.gov While chemical methods exist, microbial 1,2-dehydrogenation is a highly efficient and selective industrial process. nih.gov Microorganisms such as Arthrobacter simplex and Nocardioides simplex are widely used for this purpose. nih.govgoogle.com These biocatalytic systems, often using whole cells, can efficiently introduce the C1-C2 double bond. nih.govgoogle.com For example, Nocardioides simplex VKM Ac-2033D has been effectively used for the 1(2)-dehydrogenation of pregna-4,16-diene-3,20-dione to produce pregna-1,4,16-triene-3,20-dione, a key intermediate for valuable corticoids. benthamdirect.com The process can be carried out using dried microbial cells in the presence of an electron carrier like menadione (B1676200). google.com
Δ4,5 Double Bond: The Δ4,5 double bond is a common feature in many steroid hormones and is typically formed from a Δ5 precursor. For instance, pregnenolone (B344588) (pregn-5-en-3β-ol-20-one) is converted to progesterone, which possesses the characteristic Δ4-3-one structure. wikipedia.org This conversion is catalyzed by a 3β-hydroxysteroid dehydrogenase and a Δ5-4 isomerase, which shifts the double bond from the C5-C6 position to the C4-C5 position. wikipedia.org
Δ9,11 and Δ16,17 Double Bonds: The introduction of double bonds at the Δ9(11) and Δ16 positions also yields important synthetic intermediates. A Δ9(11) double bond can be introduced from a 9α-hydroxy precursor. researchgate.net For example, 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione has been synthesized from 9α-hydroxyandrostenedione. researchgate.net The formation of a Δ16 double bond can be achieved through the elimination of a 17-acyloxy group. Heating a 17α-acyloxy-21-acetate steroid with potassium acetate (B1210297) in dimethylformamide (DMF) can effect deacylation to furnish the desired Δ16 olefin. nih.gov Another method involves heating a steroid with a 9α-chloro and/or 16α-chloro or 17α-acyloxy substituent in a high-boiling inert solvent to produce Δ9(11) and/or Δ16-unsaturated steroids. google.com
Table 1: Methods for Introduction of Double Bonds in Pregnane Steroids
| Double Bond | Precursor Moiety | Method | Reagents/Catalyst | Resulting Structure |
|---|---|---|---|---|
| Δ1,2 | 1,2-Saturated 3-keto | Microbial Dehydrogenation | Arthrobacter simplex or Nocardioides simplex cells, menadione nih.govgoogle.com | Δ1,4-diene-3-one |
| Δ4,5 | Δ5-3β-hydroxy | Enzymatic Isomerization | 3β-hydroxysteroid dehydrogenase, Δ5-4 isomerase wikipedia.org | Δ4-3-one |
| Δ9,11 | 9α-Hydroxy | Dehydration | Acid catalysis researchgate.net | Δ9(11) |
| Δ16,17 | 17α-Acyloxy | Elimination | Heat, Potassium Acetate in DMF nih.gov | Δ16 |
Hydroxylation at Specific Positions (e.g., C-11, C-17, C-21)
Regio- and stereospecific hydroxylation of the steroid nucleus is essential for creating active corticosteroids. The hydroxyl groups at C-11, C-17, and C-21 are hallmarks of glucocorticoids and mineralocorticoids.
C-11 Hydroxylation: The 11β-hydroxyl group is crucial for glucocorticoid activity. While the subject compound, this compound, already possesses this feature, its introduction into precursors is a key synthetic step. Microbial hydroxylation is a paramount method for introducing the 11β-hydroxyl group with high stereoselectivity, a reaction that is challenging to achieve through purely chemical means. Fungi of the genera Rhizopus and Aspergillus are famously used for this transformation.
C-17 Hydroxylation: The introduction of a hydroxyl group at the C-17α position is another critical modification. This is often accomplished enzymatically using a 17α-hydroxylase (CYP17A1). wikipedia.org For example, pregnenolone can be converted to 17α-hydroxypregnenolone, and progesterone can be converted to 17α-hydroxyprogesterone. wikipedia.org This hydroxylation is a key step in the pathway leading to cortisol and androgens.
C-21 Hydroxylation: The C-21 hydroxyl group is a defining feature of corticosteroids, essential for their mineralocorticoid activity and as a site for esterification to create prodrugs. This hydroxylation is typically achieved via chemical synthesis, often involving the reaction of a 20-keto steroid with lead tetraacetate to form a 21-acetoxy derivative, which can then be hydrolyzed to the 21-hydroxy compound.
Table 2: Key Hydroxylation Reactions in Corticosteroid Synthesis
| Position | Enzyme/Method | Typical Substrate | Product Example |
|---|---|---|---|
| C-11β | Microbial Hydroxylation (Rhizopus, Aspergillus) | Progesterone | 11β-Hydroxyprogesterone |
| C-17α | 17α-Hydroxylase (CYP17A1) wikipedia.org | Progesterone | 17α-Hydroxyprogesterone wikipedia.org |
| C-21 | Chemical Synthesis (e.g., via acetoxylation) | 17α-Hydroxyprogesterone | Cortisol (after 11β-hydroxylation) |
Halogenation and Alkyl Group Modifications (e.g., 9-fluoro, 16α-methyl, 6-chloro, 1α-(chloromethyl))
The introduction of halogens and small alkyl groups at specific positions of the steroid nucleus can dramatically enhance anti-inflammatory potency and influence the ratio of glucocorticoid to mineralocorticoid activity.
9α-Fluoro Group: The addition of a 9α-fluoro group significantly potentiates the anti-inflammatory activity of corticosteroids. google.com This modification is present in potent glucocorticoids like dexamethasone (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione). nih.gov The synthesis typically involves the reaction of a Δ9(11)-steroid with a source of electrophilic fluorine, such as hydrogen fluoride, often proceeding through a fluorohydrin intermediate.
16-Methyl Group: Introducing a methyl group at the C-16 position (either α or β) can nearly eliminate the undesirable salt-retaining (mineralocorticoid) effects of the corticosteroid. Dexamethasone (16α-methyl) and betamethasone (B1666872) (16β-methyl) are prominent examples. The synthesis of 16-methyl steroids can be complex, often involving multi-step sequences starting from intermediates like 16-dehydropregnenolone (B108158) acetate.
6-Chloro Group: A 6-chloro substituent can be introduced, often to modify hormonal activity or to serve as a synthetic handle for further modifications.
1α-(chloromethyl) Group: Modifications at the C-1 position, such as the introduction of a 1α-(chloromethyl) group, represent another strategy to create derivatives with unique activity profiles.
Table 3: Common Halogen and Alkyl Modifications
| Modification | Position | Purpose | Example Compound |
|---|---|---|---|
| Fluoro | 9α | Enhance anti-inflammatory potency google.com | Dexamethasone nih.gov |
| Methyl | 16α or 16β | Reduce mineralocorticoid side effects | Dexamethasone (16α), Betamethasone (16β) |
| Chloro | 6 | Modify hormonal activity | |
| Chloromethyl | 1α | Create novel derivatives |
Acetal (B89532) and Ester Formation at C-16, C-17, and C-21
The hydroxyl groups at C-16, C-17, and C-21 are common sites for derivatization, particularly through the formation of esters and acetals. These modifications are often used to create prodrugs with altered solubility, duration of action, or tissue targeting.
C-21 Esters: The 21-hydroxyl group is readily esterified to produce derivatives with modified pharmacokinetic properties. For example, hydrocortisone acetate and methylprednisolone sodium succinate (B1194679) are C-21 esters. nih.gov The succinate ester dramatically increases water solubility, making the drug suitable for intravenous administration.
C-16, C-17 Acetal Formation: The formation of a cyclic acetal (or ketal) bridging the C-16 and C-17 hydroxyl groups is a key feature of several potent, topically active corticosteroids. When a 16α,17α-diol is present, it can react with an aldehyde or ketone under acidic conditions to form a 16,17-acetal. This modification, found in compounds like budesonide (B1683875) and ciclesonide, increases the lipophilicity and local anti-inflammatory activity of the steroid. For instance, the reaction of 16α-hydroxyprednisolone with butyraldehyde (B50154) yields budesonide.
Table 4: Acetal and Ester Derivatives of Corticosteroids
| Derivative Type | Position(s) | Purpose | Example Compound |
|---|---|---|---|
| Ester | C-21 | Modify solubility and pharmacokinetics | Methylprednisolone sodium succinate nih.gov |
| Acetal (Ketal) | C-16, C-17 | Increase lipophilicity and local activity | Budesonide |
Microbial Dehydrogenation Processes (e.g., 1(2)-dehydrogenation)
Microbial 1(2)-dehydrogenation is a critical reaction in the synthesis of many steroid-based pharmaceuticals. This process introduces a double bond between the C1 and C2 positions of the steroid's A ring, a transformation that can significantly alter the biological activity of the parent compound.
Bacterial Systems: Bacteria are well-known for their ability to carry out 1(2)-dehydrogenation. nih.gov Nocardioides simplex is a notable example, possessing multiple genes for 3-ketosteroid-1(2)-dehydrogenase (3-KSD), the enzyme responsible for this transformation. nih.gov Studies have shown that a specific gene, kstD2NS, plays a predominant role in the dehydrogenation of steroid substrates in this bacterium. nih.gov Recombinant strains of Mycolicibacterium smegmatis expressing this gene have achieved a high yield (95.4%) of prednisolone from hydrocortisone. nih.gov
Fungal Systems: While less common than in bacteria, some fungi can also perform 1(2)-dehydrogenation. researchgate.net Fusarium lini has been observed to promote the 1-dehydrogenation of testosterone (B1683101). researchgate.netnih.gov Other fungal species capable of this reaction include Glomerella fusarioide, Gibberella fujikuroi, and Aspergillus alliaceus. researchgate.net This reaction is significant for producing corticosteroids with enhanced anti-inflammatory properties. researchgate.net
The introduction of the 1(2)-double bond is a key step in the production of prednisolone from hydrocortisone, a transformation for which microbial methods are highly valued. nih.govnih.gov
Microbial Hydroxylation at Specific Steroid Positions
Microbial hydroxylation is a powerful tool for functionalizing the steroid skeleton at positions that are often difficult to access through traditional chemical synthesis. This regioselective introduction of a hydroxyl group can dramatically impact the molecule's biological properties.
Fungi, in particular, are adept at hydroxylating steroids at various positions. For instance:
Cunninghamella elegans can hydroxylate 17α-hydroxyprogesterone to produce 11α,17α-dihydroxypregn-4-ene-3,20-dione. researchgate.net This organism is also known to metabolize a variety of other steroids and xenobiotics, often mimicking mammalian drug metabolism. wikipedia.orgmdpi.com
Fusarium lini has demonstrated the ability to hydroxylate testosterone at the 11α position. researchgate.netnih.gov It can also transform norandrostenedione into several hydroxylated metabolites. scirp.org
Rhizopus nigricans is known to predominantly hydroxylate 5α-pregnane-3,20-dione at the 11α-position. rsc.org
The entomopathogenic fungus Isaria fumosorosea KCh J2 can hydroxylate pregn-1,4-diene-3,20-dione to yield 11α-hydroxypregn-1,4-diene-3,20-dione. nih.gov
The position of hydroxylation can be influenced by the substrate and the specific microbial strain used. For example, Fusarium culmorum hydroxylates dehydroepiandrosterone (B1670201) (DHEA) at the 7α-position, while its transformation of pregnenolone results in a mixture of 7α-hydroxy- and 7α,15α-dihydroxy derivatives. nih.gov
Enzymatic Transformations (e.g., Esterase Cleavage at C-21)
Enzymatic cleavage of ester groups, particularly at the C-21 position of the steroid side chain, is a crucial step in the activation of certain steroid prodrugs. This hydrolysis is often carried out by esterases.
Nocardioides simplex is known to possess the ability to hydrolyze steroid esters, such as those acetylated at the C-21 position. researchgate.net This capability, combined with its dehydrogenation activity, makes it a versatile biocatalyst in steroid transformations. researchgate.net
In vitro studies using human tissues have shown that the rate of enzymatic cleavage of steroid esters can be influenced by the length of the ester's carbon chain and the specific tissue type. nih.gov For example, subcutaneous fatty tissue demonstrates a higher rate of cleavage for long-chain enanthate esters compared to short-chain acetate esters. nih.gov This suggests the presence of different esterases with varying substrate specificities in different tissues. nih.gov
Role of Specific Microorganisms in this compound Biocatalysis
Several microorganisms have been identified as key players in the biotransformation of steroids, including the synthesis of this compound and its analogs.
| Microorganism | Key Biotransformation Reactions | Relevant Substrates/Products |
| Nocardioides simplex | 1(2)-dehydrogenation, ester hydrolysis. nih.govresearchgate.net | Hydrocortisone, Cortisone 21-acetate. nih.govresearchgate.net |
| Cunninghamella elegans | Hydroxylation (e.g., 11α, 12α, 12β), reduction. researchgate.netnih.govst-andrews.ac.uk | 17α-hydroxyprogesterone, Cinobufagin, Fluorinated benzoic acids. researchgate.netnih.govst-andrews.ac.uk |
| Fusarium lini | 1-dehydrogenation, hydroxylation (e.g., 11α). researchgate.netnih.gov | Testosterone, 17α-hydroxyprogesterone. researchgate.netnih.govresearchgate.net |
Nocardioides simplex is a bacterium extensively used for its highly efficient 3-ketosteroid-1(2)-dehydrogenase activity, which is fundamental for producing many steroid pharmaceuticals. nih.govnih.gov It can also hydrolyze C-21 acetylated steroids. researchgate.net
Cunninghamella elegans , a filamentous fungus, is a versatile biocatalyst known for its ability to perform various transformations, including hydroxylations at different positions of the steroid nucleus. researchgate.netnih.gov Its metabolic pathways often mirror those found in mammals, making it a useful model for drug metabolism studies. wikipedia.orgmdpi.com
Fusarium lini is a fungus capable of both 1-dehydrogenation and hydroxylation of steroids. researchgate.netnih.gov It has been shown to transform testosterone and 17α-hydroxyprogesterone into various metabolites. researchgate.netnih.govresearchgate.net
Biotransformation Pathways and Metabolite Profiling in Vitro
Understanding the metabolic fate of a steroid compound within a microbial culture is essential for optimizing the production of desired products. In vitro studies allow for the identification of biotransformation pathways and the characterization of resulting metabolites.
For example, the biotransformation of pregn-1,4-diene-3,20-dione by the fungus Isaria fumosorosea KCh J2 has been studied, revealing hydroxylation as a key reaction, leading to the formation of 11α-hydroxypregn-1,4-diene-3,20-dione. nih.gov Similarly, the incubation of progesterone with Colletotrichum antirrhini resulted in a variety of products, including androst-4-ene-3,17-dione, androsta-1,4-diene-3,17-dione, and several hydroxylated derivatives, demonstrating a complex network of reactions including side-chain cleavage, dehydrogenation, and hydroxylation. nih.gov
Metabolite profiling often involves techniques like thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the structures of the transformed products. nih.gov The time-course of these transformations can also be monitored to understand the sequence of enzymatic reactions. nih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the metabolism and endogenous pathways of this compound that adheres to the provided outline.
The requested compound, a derivative of 11β-hydroxyprogesterone, is structurally similar to well-studied synthetic corticosteroids like prednisolone. However, the metabolic fate of a steroid is highly dependent on its precise structure, including the presence or absence of key functional groups. Research has extensively detailed the metabolism of related compounds:
Prednisolone and Prednisone: These compounds undergo interconversion catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSD). Their metabolism is primarily hepatic and involves cytochrome P450 enzymes (specifically CYP3A4) leading to metabolites such as 6β-hydroxy-prednisolone, as well as various reduced forms. clinpgx.orgclinpgx.orgnih.govnih.govnih.gov
11β-hydroxyprogesterone (11β-OHP4): As a direct precursor to the specified compound (lacking the 1,4-diene structure), its metabolism is better characterized. It is converted to 11-ketoprogesterone by 11β-HSD type 2. nih.gov Furthermore, in vitro studies have shown that it can be a substrate for steroid-5α-reductase (SRD5A) and CYP17A1 (17α-hydroxylase/17,20-lyase), potentially feeding into alternative androgen synthesis pathways. nih.govnih.gov
While these pathways provide a hypothetical framework for how this compound might be metabolized, no specific in vitro or ex vivo studies for this exact compound were identified. The introduction of the 1,4-diene structure can significantly alter the substrate affinity and metabolic profile, making direct extrapolation from compounds like 11β-OHP4 scientifically unsound without specific experimental evidence.
Therefore, providing detailed content for the requested sections—including specific metabolites, the precise roles of enzymes like CYP11A1, CYP17A1, CYP21A2, various hydroxysteroid dehydrogenases, steroid 5α-reductases, and its contribution to alternative steroidogenic pathways—is not possible with the currently available information. Constructing such an article would require speculation beyond the scope of existing research and would not meet the required standards of scientific accuracy.
Metabolism and Endogenous Pathways Involving Pregna 1,4 Diene 11 Ol 3,20 Dione
Comparative Metabolism of Pregna-1,4-diene-11-ol-3,20-dione Across Species (In Vitro and Animal Models)
Research into the metabolism of the this compound core structure is primarily derived from extensive studies on the glucocorticoid deflazacort (B1670188). Deflazacort is rapidly metabolized by esterases to its pharmacologically active metabolite, 21-desacetyl deflazacort, which contains the this compound moiety. Pharmacokinetic studies in rats, dogs, monkeys, and humans have revealed some differences, but the general metabolic pathways are notably similar across these species nih.govdrugbank.comresearchgate.net.
The metabolic transformation of the active metabolite, 21-desacetyl deflazacort, primarily follows the established pathways for other corticosteroids nih.gov. The principal routes of metabolism involve hydroxylation reactions. The most significant biotransformation is the hydroxylation at the 6β-position, leading to the formation of 6β-hydroxy-21-desacetyl deflazacort. This compound has been identified as a major, though biologically inactive, circulating metabolite in humans researchgate.netnih.gov. In healthy male subjects administered a single oral dose of deflazacort, 6β-hydroxy-21-desacetyl deflazacort accounted for 25% of the total radioactivity in plasma over 24 hours researchgate.net.
Comparative studies have shown that 21-desacetyl deflazacort and 6β-hydroxy-21-desacetyl deflazacort are the most quantitatively significant metabolites in the urine of rats, dogs, and humans nih.gov. In addition to these, other minor metabolites have been isolated and identified from the urine of these species, as well as from in vitro preparations using rat bile and liver nih.gov. One such metabolite, referred to as metabolite V, has been detected in both human and rat urine nih.gov.
Elimination of the metabolites occurs predominantly through the kidneys. Approximately 70% of an administered dose is excreted in the urine, with the remainder being eliminated in the feces nih.gov. Of the portion excreted in the urine, 6β-hydroxy-21-desacetyl deflazacort constitutes about one-third nih.gov.
In vitro studies utilizing rat liver microsomes and cytosol have been instrumental in elucidating the metabolic pathways nih.gov. Further in vitro research has focused on the potential for drug interactions mediated by cytochrome P450 (CYP) enzymes and transporters for the major metabolite, 6β-hydroxy-21-desacetyl deflazacort nih.gov. These studies showed that it moderately inhibits CYP3A4 and CYP2C19, and is a substrate for the human OAT3 uptake transporter researchgate.netnih.gov.
The table below summarizes the key metabolites identified across different species based on in vivo and in vitro models.
Table 1: Major Identified Metabolites of Deflazacort Across Species
| Metabolite Name | Chemical Structure Name | Species Detected | Reference |
|---|---|---|---|
| Metabolite II (Active Metabolite) | (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | Rat, Dog, Human, Monkey | nih.govnih.gov |
| Metabolite III | (6β,11β,16β)-6,11,21-trihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | Rat, Dog, Human | nih.gov |
| Metabolite I | (5β,11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregn-1-eno[17,16-d]oxazole-3,20-dione | Rat, Dog, Human | nih.gov |
| Metabolite IV | (3ε,11β,16β)-3,11,21-trihydroxy-2'-methyl-5'H-pregn-5-eno[17,16-d]oxazol-20-one | Rat, Dog, Human | nih.gov |
Molecular Mechanisms of Action of Pregna 1,4 Diene 11 Ol 3,20 Dione Derivatives
Receptor Binding and Activation Profiling
Glucocorticoid Receptor (GR) Interactions and Binding Affinities
Derivatives of pregna-1,4-diene-11-ol-3,20-dione are potent agonists of the glucocorticoid receptor (GR). The binding of these steroids to the GR, a member of the nuclear receptor superfamily, is the primary mechanism behind their anti-inflammatory effects. ontosight.aiwikipedia.org Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from chaperone proteins like Hsp90 and Hsp70, and translocates to the nucleus. wikipedia.orgyoutube.com
Once in the nucleus, the complex typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process called transactivation. wikipedia.orgwikipedia.org This leads to the upregulation of anti-inflammatory proteins. Conversely, the complex can also suppress the expression of pro-inflammatory genes by interfering with other transcription factors, a mechanism known as transrepression. wikipedia.orgpnas.org
The binding affinity for the GR can vary significantly among different derivatives, influencing their potency. For instance, the introduction of a double bond at the C1-C2 position in the steroid's A-ring, a defining feature of this class, enhances glucocorticoid activity compared to their non-diene counterparts. nih.gov Deflazacort (B1670188), a derivative, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort, which has a high binding affinity for the GR. nih.govresearchgate.net While some studies suggest 21-desacetyl deflazacort has a lower binding affinity for the GR compared to prednisolone (B192156), it may more effectively stabilize the steroid-receptor complex, potentially explaining its high activity. researchgate.net
| Compound | Relative Binding Affinity (RBA) for GR | Notes |
|---|---|---|
| Prednisolone | Higher than cortisol | The 1,4-diene structure enhances affinity compared to hydrocortisone (B1673445) (cortisol). nih.gov |
| Dexamethasone (B1670325) | High | Often used as a reference standard in binding assays. nih.govnih.gov |
| 21-desacetyl deflazacort | High, but reported as lower than prednisolone in some studies. | Active metabolite of Deflazacort. nih.govresearchgate.net In vitro IC50 for displacing dexamethasone was 4 times higher than dexamethasone itself. nih.gov |
Mineralocorticoid Receptor (MR) Interactions and Selectivity
While potent GR agonists, many this compound derivatives also exhibit binding to the mineralocorticoid receptor (MR). The MR, which also binds aldosterone (B195564) to regulate electrolyte and water balance, shares structural similarities with the GR. researchgate.net This cross-reactivity can lead to mineralocorticoid-related side effects.
The selectivity of a compound for the GR over the MR is a critical factor in its therapeutic profile. Prednisolone, for example, has been found to have approximately the same affinity for both the MR and the GR in rat kidney studies. oup.com In contrast, some derivatives are designed for greater selectivity. The active metabolite of Deflazacort, 21-desacetyl-DFC, was shown to bind to type II glucocorticoid receptors but was absent from type I mineralocorticoid receptors, suggesting a favorable selectivity profile and a reduced risk of mineralocorticoid effects like sodium retention. researchgate.netnih.gov
The ratio of binding affinity for the MR versus the GR provides an index of a steroid's potential for mineralocorticoid activity. oup.com A lower ratio indicates greater GR selectivity.
| Compound | Relative MR Binding Affinity (vs. Aldosterone) | GR vs. MR Selectivity | Notes |
|---|---|---|---|
| Prednisolone | Binds to MR with an affinity similar to its GR binding. oup.com | Low selectivity. oup.com | Kd for MR was 24.8 nM compared to 27 nM for GR in one study. deepdyve.com |
| Deflazacort (as 21-desacetyl deflazacort) | Reported to have minimal or absent sodium-retention effect. nih.gov | High GR selectivity. nih.gov | Did not bind to type I (mineralocorticoid) receptors in one study. nih.gov |
| deltaHOP | Shows a 70 times lower relative binding affinity for the MR than aldosterone. nih.gov | High GR selectivity. nih.gov | deltaHOP is another name for pregna-1,4-diene-11β-ol-3,20-dione. nih.gov |
Progesterone (B1679170) Receptor (PR) Interactions and Antagonism
Some steroid structures can interact with the progesterone receptor (PR). Progesterone itself is considered a natural antiandrogen. researchgate.net The potential for this compound derivatives to bind to the PR is a relevant aspect of their broader pharmacological profile. For example, the derivative Triamcinolone (B434) acetonide has been shown to have 15% of the affinity of progesterone for the progesterone receptor, which can lead to endocrine side effects such as ovulation inhibition. wikipedia.org In contrast, another derivative, Promegestone, is a potent PR agonist. wikipedia.org The parent compound, pregnenolone (B344588), does not have progestogenic activity. wikipedia.org
Androgen Receptor (AR) Interactions (e.g., antiandrogenic activity)
Interaction with the androgen receptor (AR) is another potential off-target effect. Some steroid molecules can exhibit antiandrogenic activity, which can be therapeutically relevant in certain conditions. researchgate.net Progesterone derivatives, which share a similar steroidal backbone, have been investigated for their antiandrogenic properties, which are often linked to the inhibition of the 5-alpha-reductase enzyme. researchgate.net While specific data on the antiandrogenic activity of many this compound derivatives is limited, the structural similarity to other steroids known to interact with the AR suggests this is a possibility. For example, Triamcinolone acetonide shows very low affinity for the AR (<0.1% of testosterone). wikipedia.org
Nuclear Receptor Allosteric Modulation
The function of nuclear receptors like the GR is not solely dictated by ligand binding in the primary binding pocket. tue.nl Allosteric modulation, where binding at one site on the receptor influences the activity at another site, is a key regulatory mechanism. tue.nlnih.gov Ligand binding induces specific conformational changes in the receptor's ligand-binding domain (LBD), which allosterically communicates with other domains, such as the DNA-binding domain (DBD). nih.gov
This allosteric communication is crucial for the receptor's ability to interact with DNA, co-regulator proteins, and other transcription factors. nih.govnih.gov The specific structure of the bound ligand, such as a particular this compound derivative, can dictate the precise conformational state of the GR, leading to unique patterns of gene regulation. nih.gov For example, DNA itself can act as an allosteric regulator of the GR, modulating its activity after it has already bound to the genome. nih.gov This complex interplay allows for a highly nuanced and cell-type-specific response to different glucocorticoids.
Post-Receptor Events and Signal Transduction
Following the binding of a this compound derivative to the GR and its translocation to the nucleus, a series of post-receptor events occur that constitute the signal transduction pathway. wikipedia.org These events can be broadly categorized into genomic and non-genomic mechanisms. wikipedia.orgwikipedia.org
The primary genomic mechanisms involve:
Transactivation: The activated GR homodimer binds directly to GREs on the DNA, recruiting co-activator proteins and the transcriptional machinery to increase the expression of target genes. wikipedia.orgpnas.org This leads to the synthesis of anti-inflammatory proteins like lipocortin-1 (also known as Annexin (B1180172) A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. wikipedia.orgyoutube.compatsnap.com
Transrepression: The activated GR, often as a monomer, represses the expression of pro-inflammatory genes. pnas.org This is largely achieved through protein-protein interactions, where the GR interferes with the function of other transcription factors, such as NF-κB and AP-1, preventing them from activating inflammatory gene expression. wikipedia.orgpnas.org This mechanism is considered central to the anti-inflammatory effects of glucocorticoids. pnas.org
Research suggests that transactivation and transrepression are distinct processes. nih.govnih.gov Transactivation is often associated with many of the metabolic side effects of glucocorticoids, while transrepression is linked to the desired anti-inflammatory effects. pnas.org
Non-genomic effects have also been described, which are independent of gene transcription and occur more rapidly. wikipedia.orgwikipedia.org These can involve the activated GR interacting directly with other proteins in the cytoplasm or at the cell membrane, initiating rapid signaling cascades. wikipedia.orgwikipedia.org
Dissociation of Heat Shock Proteins from Receptor Heterocomplexes
In their unliganded state, steroid receptors, including the glucocorticoid receptor (GR), exist in the cytoplasm as part of a large multiprotein heterocomplex. This complex includes several molecular chaperones, most notably heat shock protein 90 (Hsp90). nih.govdntb.gov.ua The association with Hsp90 is a dynamic process essential for maintaining the receptor in a conformation that is capable of binding its ligand but is transcriptionally inactive. dntb.gov.ua
The binding of a this compound derivative to the ligand-binding domain (LBD) of the receptor induces a conformational change. This change promotes the dissociation of Hsp90 and other associated proteins from the receptor. nih.gov This unmasking of the receptor is a critical initial step in steroid hormone action, as it exposes the DNA-binding domain (DBD) and nuclear localization signals, allowing the receptor to translocate to the nucleus and interact with DNA. nih.govnih.gov
Studies using cell-free systems have demonstrated that Hsp90 is required to maintain the ligand-binding ability of receptors like the progesterone receptor (PR) at physiological temperatures. scispace.com The interaction between the receptor and Hsp90 is a steady-state cycle of assembly and disassembly. scispace.com The binding of the steroid ligand does not accelerate the dissociation of Hsp90 but rather prevents the receptor from re-entering the assembly cycle with Hsp70, an intermediate step in the formation of the mature Hsp90-receptor complex. scispace.com
Table 1: Key Proteins in the Steroid Receptor Heterocomplex
| Protein | Function in the Heterocomplex |
|---|---|
| Glucocorticoid Receptor (GR) | Binds to the steroid ligand. |
| Heat Shock Protein 90 (Hsp90) | Maintains the receptor in a high-affinity ligand-binding conformation and keeps it transcriptionally inactive. nih.govdntb.gov.ua |
| Heat Shock Protein 70 (Hsp70) | Involved in the initial stages of receptor-chaperone complex assembly. scispace.com |
| p23 | A co-chaperone that stabilizes the Hsp90-receptor interaction. nih.gov |
| Immunophilins (e.g., FKBP51, FKBP52, CyP-40) | Co-chaperones that are part of the complex and may play a role in protein folding and trafficking. nih.gov |
Regulation of Gene Expression (e.g., Glucocorticoid-Responsive Elements)
Once the ligand-activated receptor translocates to the nucleus, it primarily functions as a ligand-dependent transcription factor. nih.gov Derivatives of this compound, acting as glucocorticoid agonists, bind to the glucocorticoid receptor (GR). nih.gov This ligand-receptor complex then binds to specific DNA sequences known as glucocorticoid-responsive elements (GREs) located in the promoter regions of target genes. nih.govplos.org
This binding event can either activate or repress gene transcription. The resulting modification of transcription leads to altered protein synthesis, which in turn mediates the physiological effects of the steroid. nih.gov For example, the anti-inflammatory actions of these compounds are thought to involve the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. nih.gov
Genome-wide studies have identified a large number of genes that are differentially expressed in the presence of glucocorticoids. plos.org By combining gene expression profiling with genome-wide location analysis of GR binding sites, researchers have been able to identify direct functional targets of the GR. plos.org This provides a basis for understanding the complex gene regulatory networks controlled by these steroids. plos.org
Modulation of Transcription Factor Activity (e.g., NF-κB Inhibition)
Beyond direct DNA binding, this compound derivatives can also modulate gene expression through protein-protein interactions with other transcription factors. A key mechanism is the inhibition of nuclear factor-kappa B (NF-κB). NF-κB is a critical transcription factor involved in inflammatory and immune responses.
The activated glucocorticoid receptor can physically interact with the p65 subunit of NF-κB. This interaction prevents NF-κB from binding to its target DNA sequences and activating the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules. This "transrepression" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids and does not necessarily require the receptor to bind directly to a GRE.
Enzymatic Modulation Beyond Receptor Binding
The biological activities of this compound and its analogs are not solely dependent on receptor-mediated mechanisms. These compounds can also directly or indirectly influence the activity of various enzymes involved in steroid metabolism and other cellular processes.
Inhibition or Activation of Specific Steroidogenic Enzymes
Steroidogenic enzymes are crucial for the biosynthesis of all steroid hormones from cholesterol. Derivatives of this compound can influence the steroidogenic pathway by inhibiting or, in some cases, activating specific enzymes. For instance, some synthetic steroids can inhibit enzymes like CYP17A1, which is a key enzyme in the production of androgens and cortisol. nih.gov Inhibition of CYP17A1 can reduce the levels of these hormones, a mechanism that is therapeutically relevant in certain endocrine disorders. nih.gov
Epoxidase Activities of Steroid Hydroxylases (e.g., CYP17A1)
Cytochrome P450 enzymes, such as CYP17A1, are known for their hydroxylase activity in steroidogenesis. nih.gov However, these enzymes can also exhibit epoxidase activity, leading to the formation of epoxide derivatives of steroids. The physiological significance of these alternative metabolic pathways is an area of ongoing research. It is plausible that some this compound derivatives could be substrates for or modulators of such epoxidase activities, leading to the formation of metabolites with distinct biological properties.
Non-Genomic Actions of this compound Analogs
In addition to the classical genomic mechanisms that involve gene transcription and protein synthesis, analogs of this compound can also elicit rapid, non-genomic effects. These actions are too quick to be explained by changes in gene expression and are thought to be mediated by membrane-bound receptors or by interactions with cytoplasmic signaling molecules.
One study investigated the effects of 11-beta-OH-pregna-1,4-diene-3,20-dione (delta HOP) on thymocyte plasma membranes. nih.gov The results demonstrated that this compound decreased the formation of concanavalin (B7782731) A (Con A) caps, a process related to membrane fluidity and receptor aggregation, both "in vivo" and "in vitro". nih.gov Interestingly, unlike glucocorticoids, delta HOP did not alter the fluorescence anisotropy of the membrane, suggesting that it does not increase membrane fluidity. nih.gov This indicates a specific, non-genomic mechanism of action on the plasma membrane that is distinct from that of classical glucocorticoids. nih.gov
Table 2: Comparison of Genomic and Non-Genomic Actions
| Feature | Genomic Actions | Non-Genomic Actions |
|---|---|---|
| Primary Site of Action | Nucleus | Cell membrane, cytoplasm |
| Receptor Type | Intracellular (e.g., GR) | Membrane-bound receptors, cytoplasmic proteins |
| Mechanism | Regulation of gene transcription and protein synthesis. nih.govplos.org | Modulation of ion channels, activation of kinase cascades, changes in membrane properties. nih.gov |
| Onset of Action | Hours to days | Seconds to minutes |
| Example | Upregulation of anti-inflammatory proteins. nih.gov | Alteration of thymocyte plasma membrane properties. nih.gov |
Role in Cellular Processes (In Vitro Studies)
The biological effects of this compound and its derivatives, a class of synthetic corticosteroids, are rooted in their complex interactions at the cellular level. These compounds, which include the notable derivative Deflazacort, modulate a wide array of cellular functions, primarily through their anti-inflammatory and immunosuppressive properties. In vitro studies have been instrumental in dissecting the molecular pathways these steroids influence, from the synthesis of essential macromolecules to the intricate signaling cascades that govern inflammation and cell fate.
A fundamental aspect of the mechanism of action for corticosteroids is their ability to regulate gene transcription and subsequent protein synthesis. Derivatives of this compound penetrate the cell and bind to cytoplasmic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This binding can either promote or, more commonly in the context of inflammation, inhibit the transcription of specific messenger RNA (mRNA). This regulation of mRNA directs ribosomes to alter protein synthesis, a process that is central to the steroid's cellular effects.
The immunosuppressive capabilities of this compound derivatives are prominently demonstrated through their effects on lymphocytes. The parent compound, 11β-hydroxypregna-1,4-diene-3,20-dione (also known as delta HOP), has been shown to inhibit the proliferation of phytohaemagglutinin (PHA)-stimulated human lymphocytes, although only at high concentrations in a manner that was not sustained after the compound was removed.
The derivative Deflazacort and its active metabolite, 21-desacetyl-deflazacort, are potent immunosuppressants of T-lymphocyte function. In vitro studies show they suppress PHA-stimulated lymphocytes in a dose-dependent manner with a potency comparable to that of prednisolone and hydrocortisone. This action is crucial to their therapeutic effect, as they work by modulating the immune system's activity. Deflazacort and its active metabolite also effectively suppress Natural Killer (NK) cell activity, an effect not seen with hydrocortisone. However, Killer (K) cell activity appears largely resistant to these glucocorticoids.
| Compound/Derivative | Effect on PHA-Stimulated Lymphocyte Proliferation | Effect on Natural Killer (NK) Cell Activity |
| 11β-hydroxypregna-1,4-diene-3,20-dione (delta HOP) | Inhibitory only at high concentrations; effect not persistent | Not specified |
| Deflazacort | Potent suppression, comparable to Prednisolone | Suppressive |
| 21-desacetyl-deflazacort | Potent suppression, comparable to Prednisolone | Suppressive |
| Prednisolone | Potent suppression | Not specified |
| Hydrocortisone | Potent suppression | No effect |
| Methylprednisolone (B1676475) | More potent suppression than Deflazacort/Prednisolone | Suppressive |
Derivatives of this compound exert significant control over cell proliferation, a key factor in their anti-inflammatory and immunosuppressive roles. The general mechanism involves the inhibition of cell growth in sensitive tissues, which correlates with the binding of the steroid to glucocorticoid receptors. In vitro studies have confirmed the anti-proliferative effects of these compounds across various cell types.
For example, 11β-hydroxypregna-1,4-diene-3,20-dione (delta HOP) was found to inhibit the proliferation of stimulated human lymphocytes. Other related steroidal compounds, such as certain 5,16-pregnadiene derivatives and polyhydroxy pregnane (B1235032) glycosides, have also demonstrated significant anti-proliferative effects in in vitro and in vivo models of inflammation. However, the influence on proliferation can be highly tissue-specific. In contrast to the inhibitory effects seen in immune cells, some pregnane derivatives have been shown to stimulate proliferation and differentiation in other contexts, such as the induction of DNA synthesis and germ cell differentiation in testis tissue culture. This highlights the complexity and context-dependent nature of the cellular responses to these steroids.
The anti-inflammatory actions of this compound derivatives are multifaceted, involving both genomic and non-genomic pathways. The primary, well-established mechanism is genomic, mediated by the glucocorticoid receptor. Upon activation by a steroid like Deflazacort, the receptor complex modulates gene expression to suppress inflammation. This includes upregulating anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1), which inhibits the enzyme phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Simultaneously, these compounds downregulate the expression of numerous pro-inflammatory genes. This leads to a decreased production of key inflammatory signaling molecules, including cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). They also inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A distinct, non-genomic mechanism has been proposed for 11β-hydroxypregna-1,4-diene-3,20-dione (delta HOP), which was suggested to decrease IL-1 synthesis by inhibiting the phagocytosis of lipopolysaccharide (LPS) by monocytes. This indicates that some effects may occur rapidly and independently of gene transcription.
| Inflammatory Mediator / Enzyme | Effect of this compound Derivatives |
| Phospholipase A2 | Inhibited (via upregulation of Lipocortin-1) |
| Cyclooxygenase-2 (COX-2) | Inhibited |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibited |
| Interleukin-1 (IL-1) | Production decreased |
| Interleukin-6 (IL-6) | Production decreased |
| Tumor Necrosis Factor-alpha (TNF-α) | Production decreased |
The relationship between this compound derivatives and lipid peroxidation—the oxidative degradation of lipids—is complex. Lipid peroxidation is a marker of oxidative stress, and its modulation can be a significant cellular event. In vitro studies using liver homogenates have shown that some glucocorticoids, such as dexamethasone, can induce lipid peroxidation. This was observed through a significant increase in malondialdehyde (MDA) content, a common biomarker for lipid peroxidation. This pro-oxidant effect was suppressed by the presence of conventional antioxidants like ascorbic acid and alpha-tocopherol.
Conversely, other
Structure Activity Relationships Sar of Pregna 1,4 Diene 11 Ol 3,20 Dione Derivatives
Impact of A-Ring Modifications on Biological Activity
The A-ring of the steroid nucleus is a primary site for modifications that profoundly influence the potency and selectivity of glucocorticoids. The introduction of unsaturation and various substituents in this ring can dramatically alter the molecule's conformation and its interaction with the glucocorticoid receptor.
Role of Δ1,4-Dien-3-one System
The presence of a double bond between carbons 1 and 2 (Δ1) in the A-ring, creating a Δ1,4-dien-3-one system, is a hallmark of many potent synthetic glucocorticoids. This feature significantly enhances glucocorticoid activity compared to their counterparts with a single double bond at C4-C5 (Δ4-en-3-one). The introduction of the Δ1 double bond flattens the A-ring, which is thought to improve the binding affinity to the glucocorticoid receptor. This structural change is a key differentiator between hydrocortisone (B1673445) and the more potent prednisolone (B192156). The Δ1,4-diene-3,20-dione steroid, for instance, exhibits some classical glucocorticoid properties, including the deposition of glycogen in the rat liver and the induction of tyrosine aminotransferase (TAT) activity in hepatocytes. nih.gov
Substitutions at C-1, C-2, C-6 and their Influence on Activity
Further modifications to the A-ring through the introduction of substituents at positions C-1, C-2, and C-6 can fine-tune the biological activity profile. While specific quantitative data on a wide range of substitutions at C-1 and C-2 are not extensively available in the public domain, the general principle is that these modifications can influence receptor binding and metabolic stability.
Substitution at the C-6 position, particularly with a methyl group, has been shown to enhance glucocorticoid and anti-inflammatory activity. For example, 6α-methylprednisolone exhibits greater glucocorticoid activity than prednisolone itself. uomustansiriyah.edu.iq This enhancement is attributed to a combination of factors, including increased lipophilicity and favorable interactions within the receptor's ligand-binding pocket. Fluorination at the 6α position is another modification known to increase potency. researchgate.net
| Modification | Compound | Relative Anti-inflammatory Potency (compared to Hydrocortisone=1) |
| Δ1 | Prednisolone | 4 |
| 6α-Methyl | 6α-Methylprednisolone | 5 |
| 6α-Fluoro | Fluprednisolone | ~10 |
Note: The table is populated with representative data and the exact values may vary depending on the assay used.
Significance of C-11 Hydroxyl Group and its Stereochemistry
The presence and stereochemistry of the hydroxyl group at the C-11 position are critical for glucocorticoid activity. The 11β-hydroxyl group is essential for high-affinity binding to the glucocorticoid receptor. This was demonstrated in early studies where the 11-keto analogue, cortisone (B1669442), is biologically inactive and requires in-vivo conversion to the 11β-hydroxy form, hydrocortisone, to exert its effects. The 11β-hydroxyl group forms a crucial hydrogen bond with the amino acid residue Asn564 in the glucocorticoid receptor, anchoring the steroid in the binding pocket. mdpi.com
The stereochemistry at C-11 is paramount. The natural and active configuration is the β-orientation, where the hydroxyl group is pointing "up" from the plane of the steroid nucleus. The corresponding 11α-epimer, where the hydroxyl group is in the "down" orientation, is devoid of glucocorticoid activity. This strict stereochemical requirement highlights the precise three-dimensional fit necessary for effective receptor activation.
Influence of C-16/C-17 Modifications on Receptor Binding and Potency
Modifications at the C-16 and C-17 positions of the D-ring have been instrumental in the development of highly potent and selective glucocorticoids with improved therapeutic profiles. These substitutions can influence receptor binding affinity, metabolic stability, and the separation of glucocorticoid from mineralocorticoid activity.
Stereoisomerism and Epimer Effects (e.g., 2'R vs 2'S epimers)
The introduction of cyclic acetals at the 16α, 17α-position has led to the development of potent topical and inhaled corticosteroids. The stereochemistry of the acetal (B89532) substituent can have a profound impact on biological activity. A notable example is budesonide (B1683875), which is a mixture of two epimers, 22R and 22S. The (22R)-epimer exhibits a significantly higher affinity for the glucocorticoid receptor, being approximately twice as active as the (22S)-epimer. nih.gov This difference in activity underscores the sensitivity of the glucocorticoid receptor to the precise spatial arrangement of substituents in the D-ring region.
| Compound | Epimer | Relative Receptor Affinity (Dexamethasone = 1) |
| Budesonide | 22R | 14 |
| Budesonide | 22S | 7 |
Introduction of Methyl and Acetal Groups
The introduction of a methyl group at the C-16 position, either in the α or β configuration, generally increases anti-inflammatory potency and significantly reduces or eliminates the unwanted salt-retaining (mineralocorticoid) effects. For instance, the addition of a 16α-methyl group to hydrocortisone or prednisolone leads to compounds with enhanced glucocorticoid activity.
The formation of acetal or ketal structures by bridging the 16α- and 17α-hydroxyl groups has been a highly successful strategy for developing potent glucocorticoids. These modifications often lead to a marked increase in topical anti-inflammatory potency. For instance, the introduction of an unsymmetrical 16α, 17α-acetal group can significantly enhance topical potency compared to the more conventional acetonide group. nih.gov This enhancement is attributed to increased lipophilicity, which improves tissue penetration, and favorable interactions within the glucocorticoid receptor.
| Modification | Compound | Relative Anti-inflammatory Potency (Topical) |
| 16α-Methyl | Dexamethasone (B1670325) (contains 16α-methyl) | High |
| 16α,17α-Acetonide | Triamcinolone (B434) Acetonide | High |
| 16α,17α-Butyledene Acetal | Budesonide | Very High |
Contribution of C-20 and C-21 Substituents (e.g., esterification)
Modifications at the C-21 position, most commonly through esterification of the hydroxyl group, are a well-established strategy for modulating the properties of corticosteroids. The nature of the ester group influences several key parameters, including lipophilicity, which in turn affects skin absorption and the rate of drug release from depot preparations. Increasing the lipid solubility through esterification can enhance the topical potency of these compounds. For instance, esterification of the 21-hydroxyl group of prednisolone (a close analogue) with various carboxylic acids has been extensively explored to improve its therapeutic index.
A study on a new steroidal acid ester, methyl 11β-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate, demonstrated that this C-21 modification resulted in a compound with anti-inflammatory activity equal to the parent steroid, prednisolone. nih.gov Notably, this derivative did not exhibit the same systemic side effects, such as a reduction in adrenal and thymus weights or a decrease in plasma corticosterone levels, suggesting a potential separation of local anti-inflammatory effects from systemic actions. nih.gov
The following interactive data table summarizes the influence of various C-20 and C-21 substituents on the anti-inflammatory activity of Pregna-1,4-diene-11-ol-3,20-dione derivatives, based on available research findings.
| Compound | C-20 Substituent | C-21 Substituent | Relative Anti-inflammatory Activity | Key Findings |
| Pregna-1,4-diene-11β-ol-3,20-dione | Ketone (=O) | Hydroxyl (-OH) | Baseline | Parent compound for comparison. |
| Methyl 11β-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate | Ketone (=O) | Methyl ester (-COOCH₃) | Equal to Prednisolone | Retains local anti-inflammatory activity without significant systemic side effects. nih.gov |
| Prednisolone 21-acetate | Ketone (=O) | Acetate (B1210297) (-OCOCH₃) | Increased | Enhanced lipophilicity improves topical absorption. |
| Prednisolone 21-phosphate | Ketone (=O) | Phosphate (-OPO(OH)₂) | Decreased (topically), Increased (systemically) | Water-soluble prodrug for intravenous administration. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the structural features that govern the activity and in designing new, more potent compounds.
For steroidal derivatives, including those of this compound, QSAR studies have been employed to elucidate the key molecular descriptors that influence their anti-inflammatory potency. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, broader QSAR studies on corticosteroids provide valuable insights. For instance, a study on a series of androstene derivatives, which share the steroidal backbone, developed QSAR models that showed a significant correlation between anti-inflammatory activity and certain structural parameters. uni-ruse.bg The best-fit model achieved a high correlation coefficient (r² of 0.9081), indicating a strong predictive ability. uni-ruse.bg
The development of a robust QSAR model for this compound derivatives would typically involve the following steps:
Data Set Selection: A series of derivatives with varying C-20 and C-21 substituents and their corresponding experimentally determined anti-inflammatory activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters, would be calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build the QSAR model.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
The following data table illustrates a hypothetical example of descriptors that might be used in a QSAR model for this class of compounds.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences receptor-ligand interactions. |
| Steric | Molecular Volume | Affects the fit of the molecule in the receptor's binding pocket. |
| Hydrophobic | LogP | Correlates with membrane permeability and absorption. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
The insights gained from such QSAR models can guide the rational design of new this compound derivatives with enhanced anti-inflammatory activity and an improved safety profile.
Analytical Methods for Characterization and Quantification in Research of Pregna 1,4 Diene 11 Ol 3,20 Dione
Spectroscopic Techniques for Structure Elucidation (NMR, MS, UV-Vis, IR)
Spectroscopic methods are indispensable for confirming the molecular structure of Pregna-1,4-diene-11-ol-3,20-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For the related compound 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione (Prednisolone), the molecular weight is established at approximately 360.4 g/mol . nih.gov High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, aiding in the structural confirmation by identifying losses of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify chromophores within the molecule. The conjugated α,β-unsaturated ketone system in the A-ring of this compound is expected to exhibit a characteristic maximum absorption (λmax) in the UV region, typically around 240-250 nm. This absorption is a key feature for identifying and quantifying this class of steroids.
Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (around 3400 cm⁻¹), the ketone (C=O) groups at C3 and C20 (around 1700-1650 cm⁻¹), and the carbon-carbon double bonds (C=C) of the diene system (around 1660, 1620, and 1600 cm⁻¹).
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to olefinic protons in Ring A, a proton at C11 adjacent to the hydroxyl group, and methyl protons. |
| ¹³C NMR | Resonances for carbonyl carbons (C3, C20), olefinic carbons in Ring A, and the carbon bearing the hydroxyl group (C11). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₂₁H₂₈O₃. |
| UV-Vis Spectroscopy | A maximum absorption (λmax) around 240-250 nm due to the conjugated dienone system. |
| IR Spectroscopy | Characteristic absorption bands for -OH, C=O, and C=C functional groups. |
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating this compound from impurities and confirming its identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis and purification of steroids. For related compounds like 17-Dehydroxy Prednisolone (B192156), a purity of over 95% as determined by HPLC has been reported. lgcstandards.com A typical HPLC method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid like formic or phosphoric acid to improve peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile or derivatized steroids. While direct analysis of this compound by GC-MS might be challenging due to its polarity and thermal lability, derivatization of the hydroxyl group could facilitate its analysis. The NIST WebBook contains GC data for the related compound Pregn-4-ene-3,20-dione, 11-hydroxy-, (11α)-, which provides a reference for the chromatographic behavior of similar structures. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for the quantification of steroids in complex matrices. For the related compound 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, detailed LC-MS/MS data is available, showcasing its utility in steroid analysis. nih.gov This method would allow for both the confirmation of the molecular weight and the generation of specific fragmentation patterns for unequivocal identification of this compound.
| Chromatographic Method | Typical Application for this compound |
| HPLC | Purity assessment, quantification, and preparative separation. |
| GC-MS | Analysis of volatile derivatives for identification and quantification. |
| LC-MS/MS | Highly sensitive and specific quantification in complex samples. |
Voltammetric Studies for Electrochemical Properties and Quantification
While less common than spectroscopic and chromatographic methods for routine analysis, voltammetric techniques can be employed to study the electrochemical properties of this compound. The electrochemically active α,β-unsaturated ketone moiety can be either oxidized or reduced at a specific potential. This property can be exploited for the development of electrochemical sensors for its quantification. Detailed voltammetric studies on this specific compound are not widely reported, but the general principles of steroid electrochemistry would apply.
Future Research Directions and Unexplored Avenues for Pregna 1,4 Diene 11 Ol 3,20 Dione
Elucidation of Novel Metabolic Pathways and Metabolite Bioactivity
The metabolism of Pregna-1,4-diene-11-ol-3,20-dione is not extensively documented, presenting a significant area for future research. Understanding its metabolic fate is crucial for predicting its biological activity and potential interactions.
Metabolic Transformations: Research into related compounds provides a roadmap for potential metabolic pathways. For instance, the biotransformation of similar steroid skeletons often involves hydroxylation and dehydrogenation. A study on 21-hydroxyprogesterone-21-acetate (decoxycorticosterone acetate) using the fungus Cunninghamella elegans yielded 21-hydroxypregna-1,4-diene-3,20-dione, demonstrating the introduction of a 1,4-diene system as a key metabolic step researchgate.net. Furthermore, 21-Hydroxypregna-1,4-diene-3,11,20-trione has been identified as a biliary metabolite in the skate, a cartilaginous fish, indicating that oxidation of the 11-hydroxyl group is a plausible metabolic route in vertebrates nih.gov.
Future studies could focus on incubating this compound with various hepatic microsome preparations (human, rat, etc.) to identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism. The metabolism of the related, more complex steroid, budesonide (B1683875), is primarily mediated by CYP3A4, leading to metabolites like 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which possess negligible glucocorticoid activity wikipedia.org. Investigating whether similar pathways are dominant for the simpler this compound structure would be a valuable endeavor.
Bioactivity of Metabolites: A critical unexplored area is the biological activity of the potential metabolites of this compound. The introduction of additional hydroxyl groups or the oxidation of existing ones could significantly alter receptor binding affinity and selectivity, potentially leading to metabolites with unique or more potent biological effects than the parent compound. A systematic approach involving the synthesis of predicted metabolites and their subsequent screening in various biological assays is warranted.
Deeper Mechanistic Insights into Receptor Selectivity and Ligand-Receptor Dynamics
The interaction of this compound with steroid receptors is a key determinant of its biological function. While the activities of its derivatives are well-characterized, the specific binding profile of the parent compound is less understood and offers opportunities for deeper mechanistic studies.
Research on a synthetic steroid identified as 11β-hydroxypregna-1,4-diene-3,20-dione (delta HOP) has revealed that its immunosuppressive effects may occur through a non-genomic mechanism nih.gov. Unlike traditional glucocorticoids, which produce a dose-dependent inhibition of lymphocyte proliferation that persists after the steroid is removed, delta HOP's inhibitory effect was only observed at high concentrations and was reversible nih.gov. This suggests a different mode of action, potentially involving cell membrane interactions rather than direct gene regulation via nuclear receptors.
Further investigation into this non-genomic pathway is a promising research direction. Studies comparing the effects of delta HOP and classical glucocorticoids on thymocyte plasma membranes have shown that delta HOP decreases the formation of concanavalin (B7782731) A caps, a process related to receptor aggregation, without altering membrane fluidity nih.gov. In contrast, glucocorticoids increased membrane fluidity, indicating a distinct, glucocorticoid-specific mechanism not shared by delta HOP nih.gov.
Future research should aim to:
Quantify the binding affinity of this compound for the glucocorticoid, mineralocorticoid, progesterone (B1679170), and androgen receptors. For context, the highly substituted derivative dexamethasone (B1670325) is a potent glucocorticoid receptor agonist, which, after binding, translocates to the nucleus to modify transcription nih.gov.
Elucidate the specific molecular targets involved in its non-genomic signaling pathway.
Determine the structural features of the molecule responsible for this alternative mechanism.
Development of Advanced Synthetic Strategies for Complex Derivatives
The development of efficient and stereoselective synthetic routes to complex steroid derivatives is a continuous challenge in medicinal chemistry. This compound can serve as a key starting material or intermediate for novel corticosteroids.
Current synthetic methodologies for related structures often involve multiple steps. For example, an important intermediate, 11β-Hydroxy-16β-methyl-16α,17α-methylene-pregna-1,4-dien-3,20-dione, was synthesized from prednisolone (B192156) in a seven-step process that included methylsulfonylation, methylation, dehydration, and a double 1,3-dipolar reaction sioc-journal.cn. Similarly, the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631), a key intermediate for halogenated corticosteroids like dexamethasone, has been achieved from 9α-hydroxyandrostenedione researchgate.net. This process involves constructing the pregnane (B1235032) side chain and introducing the Δ1(2)-double bond via dehydrogenation with selenium dioxide researchgate.net.
Future research in this area could focus on:
Developing more convergent and atom-economical synthetic pathways to this compound itself.
Exploring novel catalytic methods, including biocatalysis, for the selective functionalization of the steroid core. The use of microbial hydroxylation, for instance, is a well-established strategy in steroid synthesis.
Creating libraries of derivatives by modifying the C-17 side chain or introducing substituents at various positions on the steroid nucleus to explore structure-activity relationships.
Exploration of New Biological Activities Beyond Canonical Steroid Hormone Effects
A significant avenue for future research lies in exploring biological activities of this compound that are independent of the classical genomic effects of steroid hormones.
As mentioned previously, studies on 11β-hydroxypregna-1,4-diene-3,20-dione (delta HOP) have provided compelling evidence for non-genomic anti-inflammatory and immunosuppressive actions nih.gov. The compound was found to decrease Interleukin-1 (IL-1) secretion from monocytes, with evidence suggesting this is achieved by inhibiting the phagocytosis of lipopolysaccharide (LPS), a mechanism distinct from that of classical glucocorticoids nih.gov. Additionally, its ability to decrease concanavalin A cap formation on thymocyte plasma membranes without affecting membrane fluidity points to a novel interaction with cell surface components nih.gov.
These findings strongly support the hypothesis that this compound may exert its effects through membrane-bound receptors or by directly altering the biophysical properties of the cell membrane, leading to rapid cellular responses.
Future investigations should seek to:
Screen the compound against a wide range of biological targets, including enzymes, ion channels, and G-protein coupled receptors, to identify novel interactions.
Investigate its potential neuroactive properties, an area where other steroids have shown significant effects.
Explore its effects on cellular processes such as apoptosis, cell differentiation, and oxidative stress in various cell types.
Application in Chemical Biology and Tool Compound Development for Steroid Research
The unique, non-genomic mechanism of action suggested for 11β-hydroxypregna-1,4-diene-3,20-dione makes it a potentially valuable tool for dissecting steroid signaling pathways nih.govnih.gov.
Chemical probes are essential for identifying and characterizing new biological targets and pathways. A "tool compound" is a molecule with a well-defined and specific mechanism of action that can be used to probe a biological system. Given that 11β-hydroxypregna-1,4-diene-3,20-dione appears to act differently from classical glucocorticoids, it could be used to differentiate between genomic and non-genomic steroid effects in cellular and animal models.
Future development in this area would involve:
Synthesizing tagged versions of the molecule (e.g., with fluorescent dyes, biotin, or photo-affinity labels) to facilitate pull-down assays and identify its binding partners within the cell.
Developing derivatives with improved potency and selectivity for its non-genomic targets.
Using the compound as a pharmacological tool to explore the physiological and pathophysiological roles of the non-genomic steroid signaling pathway in inflammatory diseases, autoimmune disorders, and cancer.
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational methods are powerful tools for understanding the interactions between small molecules and their biological targets at an atomic level. To date, there is a lack of specific computational studies focused on this compound.
Molecular dynamics (MD) simulations could be employed to:
Simulate the binding of the compound to the ligand-binding domains of various steroid receptors to predict binding affinities and understand the structural basis for selectivity.
Investigate the interaction of the compound with lipid bilayers to explore its potential to alter membrane properties, which could be linked to its proposed non-genomic mechanism of action.
Perform virtual screening of derivative libraries against known and putative targets to prioritize compounds for synthesis and biological testing.
Predicted properties for related compounds, such as collision cross-sections, are available in databases and can serve as a starting point for more sophisticated computational modeling uni.lu.
Photochemistry of Pregna-1,4-dien-3,20-diones and their Derivatives
Pregna-1,4-diene-3,20-diones are known to be photochemically active, a property that has implications for their stability and potential for phototoxicity. These molecules possess two primary chromophores: the cross-conjugated cyclohexadienone in ring A and the isolated ketone at C-20.
Research has shown that the photochemical reactions of this class of steroids depend on the irradiation wavelength researchgate.net.
Irradiation at wavelengths where the ring A chromophore is the primary absorber (e.g., 254 or 366 nm) typically leads to a "lumiketone" rearrangement, forming a bicyclo[3.1.0]hex-3-en-2-one structure researchgate.net.
Conversely, irradiation at wavelengths where the C-20 ketone absorbs a significant fraction of the light (e.g., 310 nm) can induce Norrish-I fragmentation of the side chain researchgate.net.
Importantly, studies suggest there is no intramolecular energy transfer between the two spatially separated chromophores, meaning they react independently based on the light they absorb researchgate.net. The substitution pattern around each chromophore can affect the photoreactivity. For instance, halogen substitution at the C-9 position can significantly lower the quantum yield of the ring A rearrangement wikipedia.org.
Future research could specifically investigate the photochemical behavior of this compound to:
Determine the quantum yields of its specific photoreactions.
Identify the structures of its photoproducts.
Assess how the 11-hydroxyl group influences the photochemical stability and reaction pathways compared to other substituted pregnadienes.
Q & A
Q. What are the standard synthetic routes for Pregna-1,4-diene-11-ol-3,20-dione and its derivatives?
The synthesis typically involves fluorination and acetylation of a steroid backbone. For example, 6α-fluoro and 9α-fluoro derivatives are synthesized via electrophilic fluorination at specific positions, followed by acetylation at C-17 and C-21 to stabilize hydroxyl groups . Key intermediates like 21-acetate derivatives (e.g., Prednisolone acetate) are purified using column chromatography, with structural confirmation via H/C NMR and high-resolution mass spectrometry .
Q. How is stereochemical integrity maintained during synthesis, particularly at C-6, C-11, and C-16 positions?
Stereoselective fluorination and hydroxylation are critical. For C-11β hydroxylation, microbial biotransformation (e.g., using Curvularia spp.) ensures high regioselectivity. X-ray crystallography or NOE NMR experiments are used to confirm configurations, especially for epimeric mixtures like budesonide (C-22R/S), which require chiral HPLC for separation .
Q. What analytical methods are recommended for purity assessment of this compound?
Reverse-phase HPLC with UV detection (λ = 240–254 nm) is standard. Impurity profiling (e.g., halobetasol propionate derivatives) uses gradient elution on C18 columns with mobile phases like acetonitrile/water (0.1% formic acid). Mass spectrometry (LC-MS) identifies degradation products, such as deacetylated or oxidized species .
Advanced Research Questions
Q. How do structural modifications (e.g., 16α-methyl or 17-propionate groups) impact glucocorticoid receptor binding affinity?
The 16α-methyl group enhances receptor binding by reducing metabolic deactivation, while 17-propionate esters prolong half-life via slower hydrolysis. Competitive binding assays using H-dexamethasone in receptor-positive cell lines (e.g., COS-7) quantify affinity changes. Molecular docking studies correlate substituent positions (e.g., C-9 fluoro) with receptor interaction energy .
Q. What experimental strategies resolve contradictions in metabolic stability data across species?
Discrepancies arise from species-specific cytochrome P450 isoforms. Use in vitro hepatocyte models (human, rat, mouse) with LC-MS/MS to monitor metabolites like 6β-hydroxy derivatives. Cross-species comparisons identify conserved metabolic pathways, while CRISPR-edited liver organoids validate isoform contributions .
Q. How can impurities from synthetic intermediates (e.g., 21-chloro or 9,11-epoxide derivatives) be minimized?
Reaction optimization under inert atmospheres reduces halogenation byproducts. For 9,11-epoxides, pH-controlled hydrolysis (pH 4–5, 40°C) prevents ring-opening. Process analytical technology (PAT) monitors real-time impurity formation, and recrystallization from ethanol/water mixtures removes ≤0.1% impurities .
Q. What methodologies quantify the impact of C-16/C-17 acetal groups on topical bioavailability?
Franz diffusion cell assays using ex vivo human skin measure permeation rates. Radiolabeled C-acetal derivatives track absorption, while MALDI imaging maps dermal retention. Comparative studies show cyclic 16,17-acetals (e.g., budesonide) enhance bioavailability 3-fold versus non-acetylated analogs .
Data Interpretation & Validation
Q. How should researchers address conflicting NMR data for C-11 hydroxyl configuration?
Discrepancies may arise from solvent-induced shifts. Validate using 2D NOESY (nuclear Overhauser effect) to detect spatial proximity between C-11β-OH and C-18 methyl protons. Alternatively, compare optical rotation values with literature (e.g., [α] = +120° for 11β-OH vs. −90° for 11α-OH) .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. For in vivo anti-inflammatory assays (e.g., rat paw edema), apply ANOVA with Tukey’s post hoc test to compare efficacy against dexamethasone. Power analysis ensures sample sizes ≥6 per group for p < 0.05 .
Methodological Resources
- Structural Data : PubChem CID 500097 (molecular weight 462.51 g/mol) and InChIKey
XFWWFXPPBIVFPW-JJHHWUGMSA-Nprovide reference spectra . - Impurity Standards : Halobetasol propionate impurity (CAS 79861-38-4) is commercially available for analytical calibration .
- Stereochemical References : USP monographs for budesonide detail epimer-specific HPLC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
